4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester
Description
4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester is a halogenated indazole derivative characterized by a bromine atom at position 4, a chlorine atom at position 3, and a carboxylic acid methyl ester group at position 6 of the indazole ring. The indazole scaffold, a bicyclic structure with two adjacent nitrogen atoms, confers unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 4-bromo-3-chloro-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJRXESLWSIZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction conditions often include the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide (CuI). The highest product yields are achieved using tetrazole-1-acetic acid (TZA) as the ligand .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids or other electrophilic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate (Na2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce complex indazole-based compounds.
Scientific Research Applications
4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Indazole Derivatives
*Calculated based on molecular formula.
Key Differences and Implications
Halogen Substituents :
- The chlorine atom at position 3 in the target compound provides moderate electronegativity and steric bulk compared to the iodine in 4-bromo-3-iodo-6-indazolecarboxylic acid methyl ester (higher atomic radius, polarizability) or the hydroxyl group in 4-bromo-3-hydroxy-6-indazolecarboxylic acid methyl ester (hydrogen-bonding capability) . Chlorine’s intermediate electronegativity may enhance stability and influence regioselectivity in cross-coupling reactions.
Indazoles generally exhibit higher metabolic stability in medicinal chemistry applications due to their rigid structure.
Ester Positioning :
- The methyl ester at position 6 in the target compound contrasts with analogs like 6-bromo-4-methyl-1H-indazole-3-carboxylic acid, where the carboxylic acid group is at position 3 . Ester positioning affects solubility and reactivity; the 6-position may sterically hinder nucleophilic attacks compared to 3-substituted derivatives.
Biological and Synthetic Relevance :
- Compounds like 4-bromo-3-hydroxy-6-indazolecarboxylic acid methyl ester (CAS: 885523-60-4) are precursors for kinase inhibitors, where the hydroxyl group enables further functionalization . In contrast, the chlorine in the target compound may enhance lipophilicity, influencing membrane permeability in drug design.
Biological Activity
4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester is a notable compound within the indazole derivative class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the presence of bromine and chlorine substituents on the indazole ring, which contribute to its unique reactivity and biological properties. The IUPAC name is methyl 4-bromo-3-chloro-2H-indazole-6-carboxylate, with a molecular formula of C9H6BrClN2O2 and a molecular weight of 275.48 g/mol.
Synthesis
The synthesis typically involves cyclization reactions starting from substituted o-iodoaniline and dicarbonyl compounds. Key steps include:
- Formation of an imine intermediate.
- Cyclization using a base and copper(I) iodide as a catalyst.
- Optimization of conditions to enhance yields, often employing tetrazole-1-acetic acid as a ligand.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indazole structure allows for binding that modulates enzymatic activity, influencing various biochemical pathways depending on the context .
Antimicrobial Activity
Research has indicated that indazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against various strains of Candida species:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives against Candida albicans and C. glabrata were reported at 3.807 mM and 15.227 mM, respectively .
Antiviral Activity
The compound's potential antiviral properties have also been explored. In assays targeting flavivirus infections, compounds derived from indazole structures showed promising inhibitory effects against viral replication . Notably, modifications to the indazole framework significantly influenced antiviral efficacy.
Study on Anticandidal Activity
A study focused on various indazole derivatives evaluated their effectiveness against C. albicans. The results indicated that specific structural modifications enhanced their antifungal properties:
| Compound | MIC against C. albicans | MIC against C. glabrata |
|---|---|---|
| 3a | 3.807 mM | 15.227 mM |
| 10g | Lowest observed MIC | Not specified |
This highlights the importance of structural diversity in optimizing biological activity .
Antiviral Evaluation
In another study assessing antiviral agents, certain analogs of indazole exhibited over 50% inhibition in yellow fever virus assays at concentrations around 50 µM. The therapeutic index was notably improved with specific structural modifications, suggesting that the bromine substituent plays a crucial role in reducing cytotoxicity while enhancing antiviral potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
